6-(2-Methoxyphenoxy)pyridine-3-boronic acid
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Overview
Description
6-(2-Methoxyphenoxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a 2-methoxyphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenoxy)pyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the 2-Methoxyphenoxy Group: This step involves the nucleophilic aromatic substitution of a suitable pyridine derivative with 2-methoxyphenol.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenoxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major product is the biaryl or vinyl-aryl compound formed through the coupling reaction.
Oxidation: The major products are phenols or alcohols.
Substitution: The major products are the substituted pyridine derivatives.
Scientific Research Applications
6-(2-Methoxyphenoxy)pyridine-3-boronic acid has several scientific research applications, including:
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into boronic acid derivatives has shown potential in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenoxy)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the pyridine ring.
6-Methoxy-3-pyridinylboronic acid: Similar but with a different substitution pattern on the pyridine ring.
2-Methoxy-5-pyridineboronic acid: Another similar compound with a different substitution pattern.
Uniqueness
6-(2-Methoxyphenoxy)pyridine-3-boronic acid is unique due to the presence of both the 2-methoxyphenoxy group and the boronic acid functional group on the pyridine ring. This combination allows for versatile reactivity and the formation of complex molecules through various chemical reactions.
Properties
IUPAC Name |
[6-(2-methoxyphenoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNMTVWYXYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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